molecular formula C25H30N4O3 B10873027 4-imino-8,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-5-phenyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one

4-imino-8,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-5-phenyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one

Cat. No.: B10873027
M. Wt: 434.5 g/mol
InChI Key: HMUVWBQRHWAIOH-UHFFFAOYSA-N
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Description

4-IMINO-8,8-DIMETHYL-3-(2-MORPHOLINOETHYL)-5-PHENYL-3,4,5,7,8,9-HEXAHYDRO-6H-CHROMENO[2,3-D]PYRIMIDIN-6-ONE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a chromeno-pyrimidine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IMINO-8,8-DIMETHYL-3-(2-MORPHOLINOETHYL)-5-PHENYL-3,4,5,7,8,9-HEXAHYDRO-6H-CHROMENO[2,3-D]PYRIMIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-IMINO-8,8-DIMETHYL-3-(2-MORPHOLINOETHYL)-5-PHENYL-3,4,5,7,8,9-HEXAHYDRO-6H-CHROMENO[2,3-D]PYRIMIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-IMINO-8,8-DIMETHYL-3-(2-MORPHOLINOETHYL)-5-PHENYL-3,4,5,7,8,9-HEXAHYDRO-6H-CHROMENO[2,3-D]PYRIMIDIN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating diseases such as cancer, inflammation, and infections.

    Industry: The compound’s unique properties make it useful in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-IMINO-8,8-DIMETHYL-3-(2-MORPHOLINOETHYL)-5-PHENYL-3,4,5,7,8,9-HEXAHYDRO-6H-CHROMENO[2,3-D]PYRIMIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-IMINO-8,8-DIMETHYL-3-(2-MORPHOLINOETHYL)-5-PHENYL-3,4,5,7,8,9-HEXAHYDRO-6H-CHROMENO[2,3-D]PYRIMIDIN-6-ONE stands out due to its unique chromeno-pyrimidine core and the specific substituents that confer distinct biological and chemical properties

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

4-imino-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-5-phenyl-7,9-dihydro-5H-chromeno[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C25H30N4O3/c1-25(2)14-18(30)21-19(15-25)32-24-22(20(21)17-6-4-3-5-7-17)23(26)29(16-27-24)9-8-28-10-12-31-13-11-28/h3-7,16,20,26H,8-15H2,1-2H3

InChI Key

HMUVWBQRHWAIOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=CN(C3=N)CCN4CCOCC4)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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